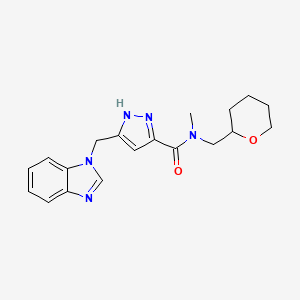![molecular formula C18H27NO8 B6005655 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate](/img/structure/B6005655.png)
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DMXB-A is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a receptor that is involved in various physiological processes such as learning and memory, inflammation, and synaptic plasticity.
作用機序
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's mechanism of action involves binding to the α7-nAChR, which is a ligand-gated ion channel that is primarily expressed in the central nervous system and immune cells. Activation of the α7-nAChR by 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate results in the influx of calcium ions into the cell, leading to downstream signaling events that are involved in various physiological processes.
Biochemical and Physiological Effects
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating synaptic plasticity. In preclinical models, 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been shown to improve learning and memory, reduce neuroinflammation, and alleviate symptoms of schizophrenia and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate in lab experiments is its selective agonistic action on the α7-nAChR, which allows for targeted manipulation of this receptor. However, one limitation is that 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's effects may be influenced by other factors such as the presence of other nicotinic acetylcholine receptor subtypes or other signaling pathways.
将来の方向性
There are several future directions for 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate research, including further investigation of its therapeutic potential in various diseases, optimization of its pharmacological properties, and exploration of its effects on other physiological processes. Additionally, research on the structure-activity relationship of 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate may lead to the development of more potent and selective α7-nAChR agonists for drug development.
合成法
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxyphenol with butyl bromide to form 4-bromo-2,6-dimethoxyphenylbutane. The bromo compound is then reacted with morpholine to form 4-(2,6-dimethoxyphenoxy)butylmorpholine. Finally, the oxalate salt of 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate is obtained by reacting the free base with oxalic acid.
科学的研究の応用
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been studied extensively for its potential therapeutic properties in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The α7-nAChR has been shown to play a crucial role in the pathophysiology of these diseases, and 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's selective agonistic action on this receptor makes it a promising candidate for drug development.
特性
IUPAC Name |
4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.C2H2O4/c1-18-14-6-5-7-15(19-2)16(14)21-11-4-3-8-17-9-12-20-13-10-17;3-1(4)2(5)6/h5-7H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKTMAYQXNIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,6-Dimethoxyphenoxy)butyl]morpholine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B6005582.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
![4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}morpholine](/img/structure/B6005587.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)

![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6005616.png)
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-cyclohexyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6005639.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)

![5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005663.png)
![ethyl 4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6005669.png)
![methyl 1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6005675.png)